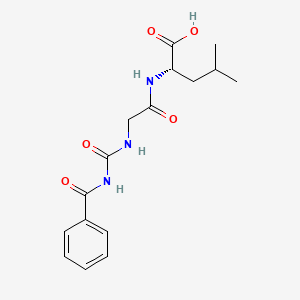

N-(Benzoylcarbamoyl)glycyl-L-leucine

CAS No.: 827613-08-1

Cat. No.: VC16811093

Molecular Formula: C16H21N3O5

Molecular Weight: 335.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827613-08-1 |

|---|---|

| Molecular Formula | C16H21N3O5 |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C16H21N3O5/c1-10(2)8-12(15(22)23)18-13(20)9-17-16(24)19-14(21)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,18,20)(H,22,23)(H2,17,19,21,24)/t12-/m0/s1 |

| Standard InChI Key | ZTGGOQKVWNXBQM-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)CNC(=O)NC(=O)C1=CC=CC=C1 |

Introduction

N-(Benzoylcarbamoyl)glycyl-L-leucine is a synthetic dipeptide derivative with a unique chemical structure that combines a benzoylcarbamoyl group with glycyl-L-leucine. This compound is primarily studied for its chemical reactivity, biological activity, and potential applications in biochemical research and industrial processes.

-

IUPAC Name: (2S)-2-[[2-(benzoylcarbamoylamino)acetyl]amino]-4-methylpentanoic acid

-

Molecular Formula: C16H21N3O5

-

Molecular Weight: 335.35 g/mol

-

CAS Number: 827613-08-1

Synthesis of N-(Benzoylcarbamoyl)glycyl-L-leucine

The synthesis of this compound involves the reaction of benzoyl chloride with glycyl-L-leucine in the presence of a base such as triethylamine. The process is typically carried out in dichloromethane at low temperatures to ensure high yield and purity.

Synthetic Route:

-

Reactants: Benzoyl chloride, glycyl-L-leucine, triethylamine.

-

Solvent: Dichloromethane.

-

Reaction Conditions: Low temperatures (~0–5°C).

Industrial Production:

Industrial-scale synthesis employs automated reactors and continuous flow systems to maintain consistent reaction conditions, enhancing production efficiency.

Chemical Reactions and Stability

N-(Benzoylcarbamoyl)glycyl-L-leucine demonstrates diverse reactivity due to its peptide bonds and benzoyl group.

-

Hydrolysis: Breaks into constituent amino acids (e.g., leucine and phthalic acid) under acidic or basic conditions.

-

Cyclization: Forms imides under strong acidic conditions (e.g., with sulfuric acid at high temperatures).

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Hydrolysis | HCl or NaOH, water | Phthalic acid, leucine |

| Cyclization | Sulfuric acid | N-phthaloylleucine |

Biological Activity

This compound has been studied for its role in cellular signaling and metabolic pathways, particularly related to protein synthesis and enzyme modulation.

Mechanisms of Action:

-

mTOR Pathway Activation: Similar to leucine derivatives, it may activate the mTOR pathway, promoting protein synthesis.

-

Enzyme Inhibition: Potentially interacts with hydrolases, affecting peptide metabolism.

-

Cellular Uptake: Likely transported via peptide transporters, enhancing bioavailability.

Biological Effects:

-

Enhances protein synthesis in muscle cells by increasing phosphorylation of S6K1.

-

Modulates neuroendocrine pathways, potentially reducing appetite through hypothalamic signaling.

Applications in Research

N-(Benzoylcarbamoyl)glycyl-L-leucine is employed in various fields of research due to its structural properties and biological effects.

-

Chemistry: Model compound for studying peptide bond formation and hydrolysis.

-

Biology: Tool for investigating protein folding and stability.

-

Medicine: Explored for therapeutic potential in metabolic regulation.

-

Industry: Used in synthesizing complex molecules and as a reagent in chemical processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume